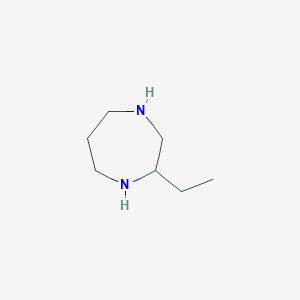
2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and differentiation.
Aplicaciones Científicas De Investigación
Fluorinated and Chlorinated Aromatic Compounds in Pharmaceutical Research
Compounds containing fluorinated and chlorinated aromatic rings, similar to the one , are frequently explored for their pharmaceutical potential. For instance, studies on naphthalene derivatives, such as 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates, have revealed promising antiviral activities against the H5N1 virus, highlighting the therapeutic potential of naphthalene-based compounds in antiviral drug development E. M. Flefel et al., 2014.
Electronic Materials and Organic Electronics
Fluorinated and chlorinated benzyl groups are also significant in the development of electronic materials. For example, naphthalene tetracarboxylic diimides derivatives containing halogen elements have been synthesized and used to fabricate organic field-effect transistors (OFETs), demonstrating the role of halogenated aromatic compounds in improving electronic device performance Yuelin Peng, Zhefeng Li, 2018.
Imaging and Diagnostic Applications
Fluorinated compounds are extensively used in imaging for diagnostic purposes. A study on 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET exemplifies the use of fluorinated compounds in non-invasive imaging techniques, offering insights into their potential for diagnostic applications in medicine T. Mou et al., 2012.
Environmental and Analytical Chemistry
Research on the mechanisms of dioxin formation from the high-temperature oxidation of chlorophenols demonstrates the environmental relevance of chlorinated aromatic compounds. Understanding these mechanisms is crucial for environmental monitoring and developing strategies to mitigate pollution Catherine S Evans, B. Dellinger, 2005.
Organic Synthesis and Material Chemistry
In material science, the construction of complex organic molecules often involves intermediates similar to the compound . For instance, fluoronaphthalene building blocks obtained via aryne chemistry have been identified as valuable intermediates for synthesizing pharmaceuticals and agrochemicals, highlighting the importance of such compounds in synthetic organic chemistry E. Masson, M. Schlosser, 2005.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O/c22-18-9-4-10-19(23)17(18)13-25-21(26)12-11-20(24-25)16-8-3-6-14-5-1-2-7-15(14)16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWJGJVCLQWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

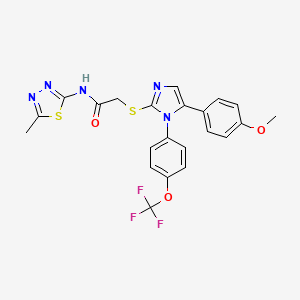
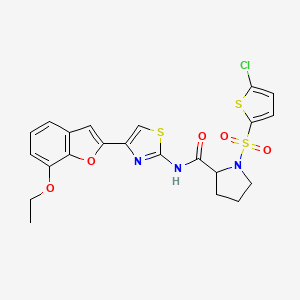
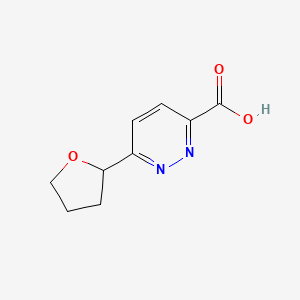
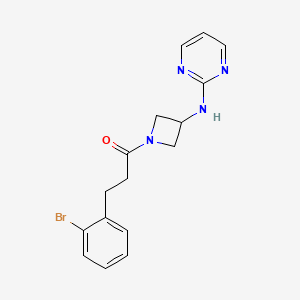

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)
![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)
![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)
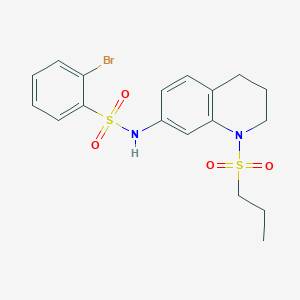
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927254.png)
